molecular formula C12H7N3O2 B595600 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-85-2

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No.: B595600
CAS No.: 155513-85-2
M. Wt: 225.207
InChI Key: HCGHFPKUUKZAPX-UHFFFAOYSA-N
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Description

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a fused N, O-heterocyclic compound of significant interest in medicinal and organic chemistry. Compounds featuring the 1,3-oxazin-4-one core are widely recognized as privileged structures in drug discovery due to their broad spectrum of biological activities . This specific molecular framework, which incorporates a pyrazine ring fused to the oxazinone, is a key intermediate in the synthesis of more complex heterocyclic systems and potential pharmacologically active molecules . Research into analogous 1,3-oxazin-4-one derivatives has demonstrated their potential as inhibitors for various enzymes, including serine proteases and alpha/beta hydrolases like cholesterol esterase and acetylcholinesterase . Furthermore, the 1,3-oxazin-4-one ring system is a versatile building block in organic synthesis. It can undergo various ring-opening and cycloaddition reactions to access diverse heterocyclic scaffolds, such as quinazolinones, which are common in many natural products and pharmaceuticals . The structural motif is also being explored for its utility in material science, particularly in the development of functional polymers and optoelectronic materials . This product is intended for use in research and development laboratories to further investigate these applications and mechanisms.

Properties

IUPAC Name

2-phenylpyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHFPKUUKZAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704568
Record name 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-85-2
Record name 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A widely adopted method involves cyclocondensation reactions using anthranilic acid analogs. For example, 2-phenyl-4H-benzo[d][1,oxazin-4-one —a structurally related compound—is synthesized via a two-step mechanism:

  • Acylation : Anthranilic acid reacts with benzoyl chloride in pyridine, forming an intermediate acylated product.

  • Cyclization : Intramolecular nucleophilic attack by the carboxylate anion on the adjacent amide carbon generates the oxazinone ring.

Adapting this to pyrazino-oxazinone systems requires substituting anthranilic acid with pyrazine-2,3-diamine derivatives. For instance, 2-(4-chlorophenyl)-4H-pyrazino[2,3-d]oxazin-4-one is synthesized by reacting 4-chlorobenzoyl chloride with pyrazine-2,3-diamine under similar conditions.

Stepwise Reaction Optimization

Solvent and Base Selection

  • Solvent Systems : THF and DCM are preferred for their ability to dissolve both aromatic amines and acyl chlorides. Polar aprotic solvents like DMF may accelerate cyclization but complicate purification.

  • Bases : Pyridine acts as both solvent and base in acylation steps, neutralizing HCl byproducts. For carbonylation, stronger bases like KOtBu improve reaction kinetics.

Temperature and Time Parameters

  • Acylation : Conducted at 0–25°C to minimize side reactions (e.g., over-acylation).

  • Cyclization : Requires heating to 50–80°C for 12–24 hours. Extended durations (>24 hours) risk decomposition, as observed in Pd-catalyzed routes where over-reduction occurs.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsCatalyst/SolventYield (%)Purity (%)Reference
CyclocondensationPyrazine-2,3-diamine + Benzoyl chloridePyridine/THF24–5790–93
Palladium CarbonylationBrominated intermediate + CO/H₂Pd(OAc)₂, KOtBu/DCM50–8385–90
Nitro Reduction2-(4-Nitrophenyl) analogH₂/Pd-C, EtOH65–7895

Key Observations :

  • Cyclocondensation offers modularity for aryl substitutions but suffers from moderate yields (24–57%).

  • Palladium routes achieve higher yields (50–83%) but require costly catalysts and stringent CO/H₂ conditions.

  • Post-functionalization via nitro reduction (e.g., converting 4-nitrophenyl to aminophenyl) provides an alternative pathway.

Industrial-Scale Considerations

Solvent Recycling

Multi-step syntheses generate significant solvent waste. For example, a seven-step route to a related oxazinone consumes ~60 mL solvent per gram product. Implementing solvent recovery systems (e.g., distillation) could reduce costs by 30–40%.

Catalytic Efficiency

Pd catalysts face leaching issues during carbonylation. Immobilizing Pd on mesoporous silica improves recyclability, maintaining >90% activity over five cycles in analogous reactions.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies on benzo[d]oxazinones show microwave irradiation reduces reaction times from 18 hours to 30 minutes. Applied to pyrazino-oxazinones, this could enhance throughput while minimizing thermal degradation.

Flow Chemistry

Continuous-flow systems enable precise control over exothermic steps (e.g., acylation). A microreactor protocol for 2-phenylbenzoxazinone achieved 95% yield in 10 minutes vs. 2 hours in batch .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The phenyl group and other substituents on the oxazinone ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfur ylides, palladium catalysts, and oxidizing agents such as Oxone . Reaction conditions vary depending on the desired transformation, with some reactions requiring mild conditions while others may need more stringent conditions.

Major Products Formed

The major products formed from the reactions of this compound include various substituted oxazinones, dihydroquinolines, and other heterocyclic compounds .

Scientific Research Applications

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one with structurally related compounds:

Compound Class Example (ID/CHEMBL) IC50 (µM) LogP TPSA (Ų) Molecular Weight Key Features
Pyrazino[2,3-d][1,3]oxazin-4-one 2-Phenyl derivative N/A* ~2.5† ~70† ~265† Pyrazine core, phenyl substitution
Thieno[2,3-d][1,3]oxazin-4-one CHEMBL-1333976 (#17) 0.549 3.52 51.80 243.28 Thiophene fusion, moderate activity
1,3-Benzoxazin-4-one CHEMBL-490107 (#21) 0.241 2.97 86.00 ~260 Benzene fusion, high selectivity
Pyrido[2,3-d][1,3]oxazin-4-one Patent derivatives N/A ~2.8‡ ~60‡ ~280‡ Pyridine fusion, herbicidal activity

‡Approximated from pyrido analogs.

  • Its TPSA (~70 Ų) is higher than thieno derivatives (51.80 Ų), suggesting better polar interactions .
  • Molecular Weight: The phenyl group increases molecular weight compared to simpler thieno derivatives (e.g., 243.28 vs. ~265), which may affect bioavailability.

Biological Activity

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one (CAS Number: 155513-85-2) is a heterocyclic compound characterized by a fused ring system consisting of a pyrazine and an oxazine ring, with a phenyl group attached. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

  • Molecular Formula : C12_{12}H7_7N3_3O2_2
  • Molecular Weight : 225.203 g/mol
  • LogP : 1.645 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively to active sites, inhibiting enzyme activity and affecting various biochemical pathways. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazino[2,3-d][1,3]oxazin-4-one exhibit significant anticancer properties. For instance:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Compounds structurally similar to this compound have shown potent inhibitory effects on FGFRs, which are critical in various cancers. A study demonstrated that certain derivatives inhibited FGFR signaling pathways and suppressed cell proliferation in cancer models (TGI = 91.6% at a dose of 50 mg/kg) .

Study 1: FGFR Inhibition

A series of experiments were conducted to evaluate the anticancer potential of compounds related to this compound. The findings showed:

  • IC50_{50} values indicating effective inhibition of FGFR1.
  • Significant reduction in cell viability in cancer cell lines associated with FGFR dysregulation.
CompoundIC50_{50} (nmol/L)TGI (%) at 50 mg/kg
Compound 10h114.591.6

Study 2: Antimicrobial Screening

Another study screened several derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted:

  • Select compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one, and how can reaction conditions be optimized?

  • The compound is synthesized via cyclization of anthranilic acid derivatives with acylating agents. A typical method involves reacting anthranilic acid with benzoyl chloride in pyridine, followed by cyclization under reflux conditions . Optimization includes adjusting stoichiometry (e.g., excess benzoyl chloride for complete acylation) and purification via recrystallization (ethanol or acetic acid) to improve yield . TLC with cyclohexane:ethyl acetate (2:1) monitors reaction progress .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Use NMR (¹H and ¹³C) to analyze aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~170 ppm) . IR spectroscopy identifies the oxazinone C=O stretch (~1750 cm⁻¹) and aromatic C-H bending . PXRD confirms crystallinity, while HPLC (>95% purity) and elemental analysis validate composition .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant for handling this compound?

  • The compound is lipophilic (logP ~2.5–3.0) due to the phenyl group, requiring polar aprotic solvents (DMF, DMSO) for dissolution . Stability tests under varying pH (2–9) and temperatures (4–40°C) are recommended. Degradation products may include hydrolyzed oxazine rings, detectable via LC-MS .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Electron-withdrawing groups (e.g., -F) at the phenyl ring increase electrophilicity of the oxazinone carbonyl, enhancing nucleophilic attack . Steric hindrance from bulky substituents (e.g., ethyl at position 6) reduces reaction rates, as shown in thieno-oxazine analogs . Computational modeling (DFT) can predict sites of reactivity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar oxazinone derivatives?

  • Discrepancies in enzyme inhibition data (e.g., COX-2 vs. C1s selectivity) may arise from assay conditions (e.g., pH, co-solvents) or substituent positioning . Comparative studies using isosteric analogs (e.g., replacing sulfur with oxygen in the heterocycle) and dose-response assays (IC₅₀ values) clarify structure-activity relationships .

Q. How can synthetic by-products (e.g., sulfoxides, reduced oxazines) be minimized or characterized during scale-up?

  • By-products form via oxidation (e.g., sulfoxides from thieno-oxazines) or over-reduction. Use inert atmospheres (N₂/Ar) and controlled reagent addition to suppress side reactions . LC-MS and GC-MS identify impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure fractions .

Methodological Challenges

Q. What experimental designs improve yield in multi-step syntheses involving this compound?

  • Implement flow chemistry for cyclization steps to enhance heat transfer and reduce side products . Use microwave-assisted synthesis to accelerate reaction times (e.g., 30 minutes vs. 4 hours for condensation) . Optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) based on solubility data .

Q. How can computational tools aid in predicting the biological targets of this compound?

  • Molecular docking (AutoDock, Schrödinger) screens against enzyme libraries (e.g., COX-2, lipoxygenase) using the oxazinone core as a pharmacophore . MD simulations assess binding stability, while QSAR models correlate substituent electronegativity with inhibitory potency .

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